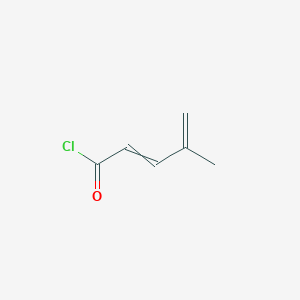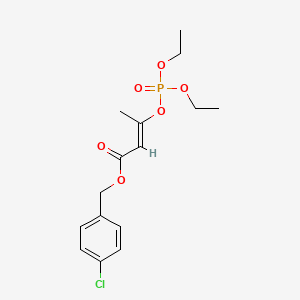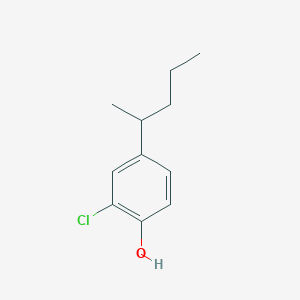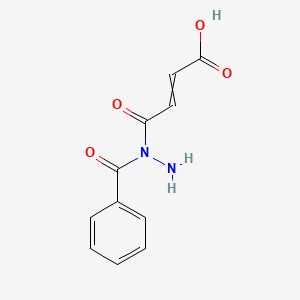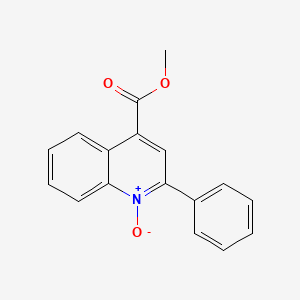
Methyl 1-oxo-2-phenyl-1lambda~5~-quinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-oxo-2-phenyl-1lambda~5~-quinoline-4-carboxylate is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a structure that includes a benzene ring fused to a pyridine ring. This particular compound is characterized by the presence of a methyl ester group at the 4-position and a phenyl group at the 2-position of the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-oxo-2-phenyl-1lambda~5~-quinoline-4-carboxylate typically involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. The Skraup synthesis involves the reaction of aniline with glycerol in the presence of an acid catalyst (such as sulfuric acid) and an oxidizing agent (such as nitrobenzene or arsenic acid). The reaction proceeds through the formation of acrolein, which undergoes cyclization with aniline to form the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired quality.
化学反応の分析
Types of Reactions
Methyl 1-oxo-2-phenyl-1lambda~5~-quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as halogens, nitro groups, and sulfonic acids can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives.
科学的研究の応用
Methyl 1-oxo-2-phenyl-1lambda~5~-quinoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of methyl 1-oxo-2-phenyl-1lambda~5~-quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
Quinoline: A basic structure similar to methyl 1-oxo-2-phenyl-1lambda~5~-quinoline-4-carboxylate but without the ester and phenyl groups.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ester and phenyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
65417-19-8 |
|---|---|
分子式 |
C17H13NO3 |
分子量 |
279.29 g/mol |
IUPAC名 |
methyl 1-oxido-2-phenylquinolin-1-ium-4-carboxylate |
InChI |
InChI=1S/C17H13NO3/c1-21-17(19)14-11-16(12-7-3-2-4-8-12)18(20)15-10-6-5-9-13(14)15/h2-11H,1H3 |
InChIキー |
JNCWWYQDJHYKQD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=[N+](C2=CC=CC=C21)[O-])C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


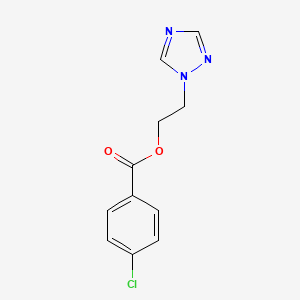
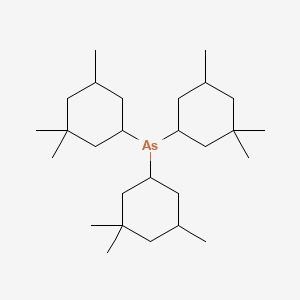
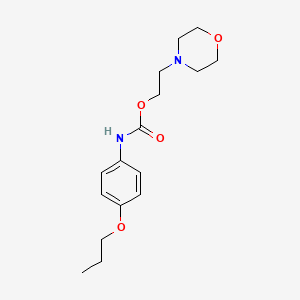
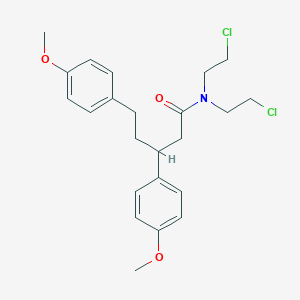
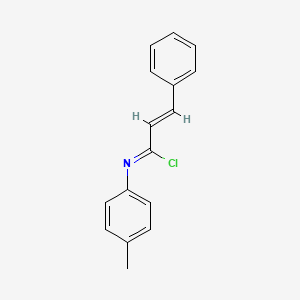
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B14483453.png)
